
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using hydrazine and suitable carbonyl precursors under controlled conditions. The chlorination step is often carried out using thionyl chloride or similar reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
- 2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid
- 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is unique due to the presence of both a pyrazole ring and a benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI Key |
MFGOZQPOVGDYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
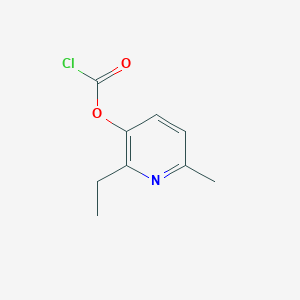
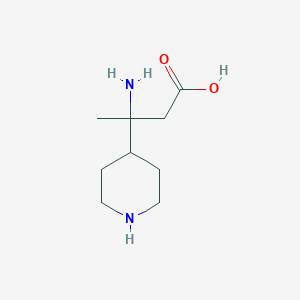
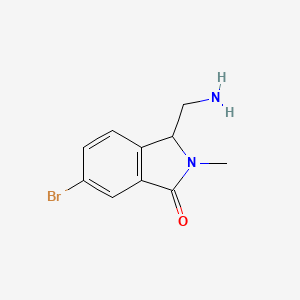
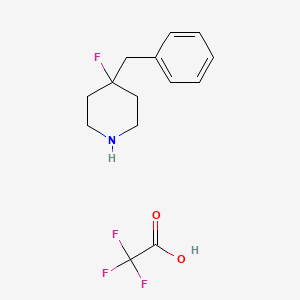
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
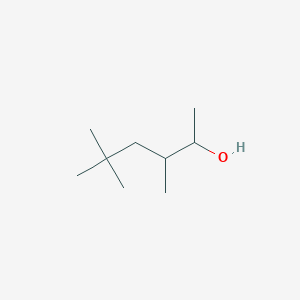
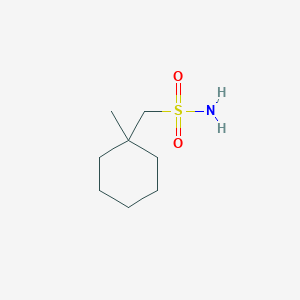
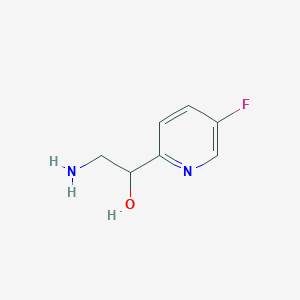
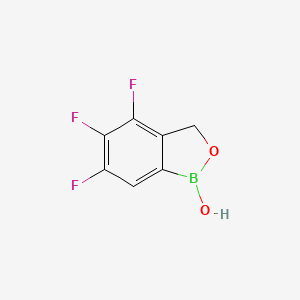

![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
